molecular formula C8H5F3N2O4 B2558017 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 2126163-04-8

1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B2558017
CAS No.: 2126163-04-8
M. Wt: 250.133
InChI Key: JIDNGPOWHVAMGQ-UHFFFAOYSA-N
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Description

1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with acetyl and nitro groups, and a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrole derivative followed by acetylation and subsequent introduction of the trifluoroethanone group. The reaction conditions often require the use of strong acids for nitration, such as nitric acid, and acetic anhydride for acetylation. The final step involves the use of trifluoroacetic anhydride or trifluoroacetyl chloride under controlled temperature conditions to introduce the trifluoroethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Safety measures are crucial due to the use of strong acids and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethanone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: The major product of reduction is the corresponding amine derivative.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethanone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The acetyl group may also play a role in binding interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one: Similar structure but with chlorine atoms instead of fluorine.

    1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness

1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro and alcohol analogs. This makes it particularly useful in applications requiring specific electronic and steric characteristics.

Properties

IUPAC Name

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O4/c1-3(14)4-2-5(6(15)8(9,10)11)12-7(4)13(16)17/h2,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDNGPOWHVAMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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